molecular formula C7H10N2O2S B1612121 Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate CAS No. 57250-86-9

Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate

Cat. No. B1612121
Key on ui cas rn: 57250-86-9
M. Wt: 186.23 g/mol
InChI Key: FPJZLOPPFYUYAQ-UHFFFAOYSA-N
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Patent
US05981557

Procedure details

In 3.5 g of N,N-dimethylethylenediamine, 2.5 g of 2-(N-methylamino)-4-(ethoxycarbonyl)-1,3-thiazole was dissolved, followed by stirring at 100° C. for 6 hours. The reaction mixture was poured into isopropyl alcohol and the crystals so precipitated were collected by filtration, whereby 1.68 g of the title compound was obtained. Yield: 51.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Two
Yield
51.5%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[S:4][CH:5]=[C:6]([C:8]([O:10]CC)=O)[N:7]=1.C(O)(C)C.[CH3:17][N:18]([CH3:22])[CH2:19][CH2:20][NH2:21]>>[CH3:1][NH:2][C:3]1[S:4][CH:5]=[C:6]([C:8]([NH:21][CH2:20][CH2:19][N:18]([CH3:22])[CH3:17])=[O:10])[N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
CNC=1SC=C(N1)C(=O)OCC
Name
Quantity
3.5 g
Type
reactant
Smiles
CN(CCN)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
by stirring at 100° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crystals so precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CNC=1SC=C(N1)C(=O)NCCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g
YIELD: PERCENTYIELD 51.5%
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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